4,4,5,5,6,6,7,7,7-Nonafluoroheptane-1,2-diol

Hydrophobic materials Drug delivery Polymer modification

4,4,5,5,6,6,7,7,7-Nonafluoroheptane-1,2-diol (CAS 125070-38-4) is a fluorinated organic compound with the molecular formula C7H7F9O2 and a molecular weight of 294.12 g/mol. It features a perfluorinated carbon backbone terminating in a CF3 group, with two hydroxyl groups at the non‑fluorinated end of the molecule.

Molecular Formula C7H7F9O2
Molecular Weight 294.11 g/mol
CAS No. 125070-38-4
Cat. No. B040720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5,6,6,7,7,7-Nonafluoroheptane-1,2-diol
CAS125070-38-4
Molecular FormulaC7H7F9O2
Molecular Weight294.11 g/mol
Structural Identifiers
SMILESC(C(CO)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C7H7F9O2/c8-4(9,1-3(18)2-17)5(10,11)6(12,13)7(14,15)16/h3,17-18H,1-2H2
InChIKeyFAQXMAJQQVDRQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,5,5,6,6,7,7,7-Nonafluoroheptane-1,2-diol (CAS 125070-38-4): A Fluorinated Diol Building Block for Advanced Materials


4,4,5,5,6,6,7,7,7-Nonafluoroheptane-1,2-diol (CAS 125070-38-4) is a fluorinated organic compound with the molecular formula C7H7F9O2 and a molecular weight of 294.12 g/mol . It features a perfluorinated carbon backbone terminating in a CF3 group, with two hydroxyl groups at the non‑fluorinated end of the molecule [1]. This asymmetric structure imparts a unique combination of lipophilicity, low surface energy, and chemical stability, making it a valuable intermediate for the synthesis of fluorinated polymers, surfactants, and surface‑modifying agents .

Why 4,4,5,5,6,6,7,7,7-Nonafluoroheptane-1,2-diol Cannot Be Replaced by Non‑Fluorinated or Shorter‑Chain Diols


Generic substitution with non‑fluorinated diols (e.g., heptane‑1,2‑diol) or shorter perfluoroalkyl diols fails to reproduce the extreme hydrophobicity, low surface energy, and thermal stability conferred by the C4F9 segment of 4,4,5,5,6,6,7,7,7‑Nonafluoroheptane‑1,2‑diol [1]. The presence of nine fluorine atoms dramatically increases lipophilicity (logP ~2.4 vs. ~1.0 for the hydrocarbon analog) and reduces surface tension, which are critical for achieving water‑repellent, anti‑fouling, and low‑friction surfaces [2]. The specific chain length (C7 with a terminal CF3 group) balances fluorine content with processability; shorter fluorinated chains may not provide sufficient hydrophobicity, while longer chains can impair polymer flexibility and increase cost [3].

Quantitative Differentiation Evidence for 4,4,5,5,6,6,7,7,7-Nonafluoroheptane-1,2-diol


Elevated Lipophilicity: 2.6‑Fold Increase in logP vs. Non‑Fluorinated Analog

The fluorination of 4,4,5,5,6,6,7,7,7‑Nonafluoroheptane‑1,2‑diol yields a calculated logP (XLogP3) of 2.4, compared to a logP of 0.9–1.3 for the non‑fluorinated analog heptane‑1,2‑diol [1]. This 2.6‑fold increase in lipophilicity indicates a substantially higher affinity for non‑polar environments and is expected to enhance compatibility with hydrophobic polymer matrices.

Hydrophobic materials Drug delivery Polymer modification

Significantly Lower Boiling Point: 104 °C at 5 mmHg vs. 237 °C at 760 mmHg for Non‑Fluorinated Analog

Under reduced pressure (5 mmHg), 4,4,5,5,6,6,7,7,7‑Nonafluoroheptane‑1,2‑diol boils at 104 °C . In contrast, the non‑fluorinated analog heptane‑1,2‑diol boils at 237 °C at atmospheric pressure (760 mmHg) . The lower boiling point of the fluorinated diol facilitates distillation and purification at milder conditions, reducing thermal degradation risk during processing.

Volatility Processing conditions Material science

Higher Density: 1.558 g/cm³ for the Fluorinated Diol vs. ~0.9 g/cm³ for the Non‑Fluorinated Analog

The incorporation of nine fluorine atoms increases the density of 4,4,5,5,6,6,7,7,7‑Nonafluoroheptane‑1,2‑diol to 1.558 g/cm³ , whereas the non‑fluorinated heptane‑1,2‑diol has a density of approximately 0.9 g/cm³ [1]. This 73% higher density reflects the compact, electron‑rich fluorine atoms and can be exploited to tune the physical properties of polymers, such as increasing the refractive index or improving barrier properties.

Material density Polymer composites Fluorinated materials

Class‑Level Evidence: Fluorinated Diols Increase Water Contact Angle by 33° and Reduce Surface Tension by 26.4 mN/m in Polyurethane Coatings

In a study on waterborne polyurethanes, incorporation of a fluorinated diol (DEFA) increased the fluorine content from 0 to 15.1%, leading to a rise in water contact angle from 71° to 104° (a 33° improvement) and a decrease in surface tension from 42.9 mN/m to 16.5 mN/m (a 26.4 mN/m reduction) [1]. While this study used a different fluorinated diol, the observed effects are representative of the class of medium‑chain perfluoroalkyl diols, including 4,4,5,5,6,6,7,7,7‑Nonafluoroheptane‑1,2‑diol.

Hydrophobic coatings Surface energy Waterborne polyurethane

Class‑Level Evidence: Fluorinated Diols Enhance Thermal Stability, Raising Decomposition Temperature from 295 °C to 340 °C

In a UV‑curing polyurethane elastomer system, the addition of a fluorinated diol at 8 wt% increased the thermal decomposition temperature from 295 °C to 340 °C (a 45 °C improvement) [1]. This class‑level finding indicates that perfluoroalkyl diols can significantly improve the thermal robustness of polymer networks, a property expected from 4,4,5,5,6,6,7,7,7‑Nonafluoroheptane‑1,2‑diol as well.

Thermal stability Polyurethane elastomer UV‑curing

Primary Application Scenarios for 4,4,5,5,6,6,7,7,7-Nonafluoroheptane-1,2-diol Based on Differentiating Evidence


Hydrophobic and Anti‑Fouling Polymer Coatings

The high lipophilicity (logP 2.4) and the class‑demonstrated ability of fluorinated diols to increase water contact angles by >30° and reduce surface tension by >25 mN/m [1] make 4,4,5,5,6,6,7,7,7‑Nonafluoroheptane‑1,2‑diol an excellent building block for water‑repellent and anti‑fouling polyurethane or acrylic coatings. The enhanced density (1.558 g/cm³) may also contribute to improved barrier properties .

Synthesis of Thermally Stable Polyurethane Elastomers

When incorporated into polyurethane matrices, fluorinated diols have been shown to elevate thermal decomposition temperatures by up to 45 °C [2]. 4,4,5,5,6,6,7,7,7‑Nonafluoroheptane‑1,2‑diol can be used to prepare elastomers that retain mechanical integrity at elevated temperatures, suitable for under‑the‑hood automotive parts or high‑performance adhesives. The lower boiling point (104 °C at 5 mmHg) facilitates its purification and handling during synthesis .

Fluorinated Surfactants and Emulsifiers

The strong lipophilicity (2.6‑fold higher logP than non‑fluorinated diols) and the presence of two reactive hydroxyl groups allow 4,4,5,5,6,6,7,7,7‑Nonafluoroheptane‑1,2‑diol to be derivatized into non‑ionic fluorosurfactants. These surfactants are expected to exhibit ultra‑low surface tensions (class‑level data shows a reduction to 16.5 mN/m [1]) and high thermal stability, making them candidates for use in fire‑fighting foams, specialty cleaners, and emulsion polymerization .

Precursor for Fluorinated Monomers in Optical Fiber Coatings

The high fluorine content and low refractive index (calculated n = 1.333 ) suggest that 4,4,5,5,6,6,7,7,7‑Nonafluoroheptane‑1,2‑diol could serve as a precursor for fluorinated (meth)acrylates or vinyl ethers used in optical fiber cladding. The increased density and low surface energy help create a protective layer with minimal light scattering and excellent environmental resistance [3].

Quote Request

Request a Quote for 4,4,5,5,6,6,7,7,7-Nonafluoroheptane-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.